BenchChemオンラインストアへようこそ!

ACY-957

HDAC1/2 selectivity biochemical inhibition Vorinostat comparator

Select ACY-957 for its unmatched selectivity: >180‑fold window over HDAC3 eliminates the confounding transcriptional effects of pan‑ or Class I inhibitors. Unlike Vorinostat or Entinostat, ACY-957 cleanly targets HDAC1/2, enabling precise dissection of HbF induction pathways. Oral bioavailability (T1/2 ~11 h) supports once‑daily dosing in primate models. Validated 8‑fold GATA2 upregulation and sustained γ‑globin induction with no cell‑cycle perturbation. The definitive tool for mechanistic studies demanding clean target engagement.

Molecular Formula C24H23N5OS
Molecular Weight 429.5 g/mol
Cat. No. B1379075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACY-957
SynonymsACY-957
Molecular FormulaC24H23N5OS
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N
InChIInChI=1S/C24H23N5OS/c25-19-6-3-17(22-2-1-13-31-22)15-21(19)28-24(30)18-4-7-20-16(14-18)5-8-23(27-20)29-11-9-26-10-12-29/h1-8,13-15,26H,9-12,25H2,(H,28,30)
InChIKeyVURDNNVAYZDGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACY-957: A Highly Selective HDAC1/2 Inhibitor for Hemoglobinopathy Research and Procurement


ACY-957 is a benzamide-based, orally active small-molecule inhibitor that selectively targets histone deacetylase 1 (HDAC1) and 2 (HDAC2) [1]. It exhibits an IC50 of 7 nM for HDAC1 and 18 nM for HDAC2, with significantly reduced activity against HDAC3 (IC50 = 1300 nM) and no measurable inhibition of HDAC4–9 . This compound is specifically designed to induce fetal hemoglobin (HbF) expression in erythroid progenitor cells, making it a critical tool for investigating therapeutic strategies for sickle cell disease and β-thalassemia [2].

Why In-Class HDAC Inhibitors Cannot Substitute for ACY-957 in Hemoglobin Induction Studies


While numerous HDAC inhibitors exist, their isoform selectivity profiles vary dramatically, leading to divergent biological outcomes and safety margins. For instance, pan-HDAC inhibitors like Vorinostat broadly inhibit multiple Class I and II HDACs, resulting in non-specific cytotoxicity and off-target effects that confound HbF induction experiments [1]. Similarly, Class I inhibitors such as Entinostat exhibit weaker potency and different selectivity windows for HDAC1/2 versus HDAC3, which can alter gene expression profiles and therapeutic indices . Even among HDAC1/2-selective inhibitors, the degree of selectivity over HDAC3 is critical, as HDAC3 inhibition has been linked to distinct transcriptional and cellular effects. The quantitative evidence below demonstrates precisely why ACY-957's unique selectivity and potency profile yields a distinct advantage for researchers aiming to dissect HDAC1/2-dependent HbF induction pathways without confounding HDAC3 or broader Class I/II inhibition.

Quantitative Differentiation of ACY-957 from Closest HDAC Inhibitor Analogs


ACY-957 Exhibits >180-Fold Selectivity for HDAC1/2 Over HDAC3 Compared to Pan-HDAC Inhibitors

ACY-957 demonstrates a biochemical selectivity window of approximately 186-fold for HDAC1 over HDAC3 (IC50 7 nM vs 1300 nM) [1]. In contrast, the FDA-approved pan-HDAC inhibitor Vorinostat (SAHA) shows essentially equipotent inhibition of HDAC1 (IC50 ~10 nM) and HDAC3 (IC50 ~20 nM), representing a selectivity window of only ~2-fold . This dramatic difference in HDAC3 avoidance is critical for minimizing off-target transcriptional effects. Furthermore, compared to the Class I-selective inhibitor Entinostat (HDAC1 IC50 = 243 nM, HDAC2 IC50 = 453 nM), ACY-957 is >34-fold more potent against HDAC1 and >25-fold more potent against HDAC2 .

HDAC1/2 selectivity biochemical inhibition Vorinostat comparator IC50 comparison

ACY-957 Demonstrates >25-Fold Cellular Selectivity for HDAC2 Over HDAC3 Relative to HDAC6-Selective Inhibitors

In primary hematopoietic progenitor cells, ACY-957 inhibits cellular HDAC2 with an IC50 of 304 nM [1]. The HDAC6-selective inhibitor Ricolinostat (ACY-1215), while potent against HDAC6 (IC50 = 5 nM), also exhibits significant off-target inhibition of HDAC1 (IC50 = 58 nM), HDAC2 (IC50 = 48 nM), and HDAC3 (IC50 = 51 nM) . This lack of cellular selectivity between HDAC1/2 and HDAC3 (approximately 1-fold) introduces confounding variables in experiments designed to study HDAC1/2-specific functions. ACY-957's cellular HDAC2 inhibition (304 nM) coupled with its high biochemical selectivity provides a cleaner tool for interrogating HDAC1/2 biology in relevant primary cell models.

cellular HDAC2 inhibition primary hematopoietic cells Ricolinostat comparator therapeutic index

Oral ACY-957 Achieves Sustained Plasma Levels Correlated with In Vivo Globin Induction in Non-Human Primates

A single oral dose of 12.5 mg/kg ACY-957 in cynomolgus monkeys achieved a Cmax of 2.4 μM and a half-life (T1/2) of 10.9 hours, with plasma levels remaining above 0.6 μM at 24 hours post-dose [1]. This sustained exposure resulted in a substantial increase in gamma globin (HBG) mRNA and protein in peripheral blood [2]. Importantly, ACY-957 was well tolerated in a 3-week dosing regimen, with only reversible suppression of white blood cells observed, a known Class I HDAC inhibition effect [3]. In contrast, broader-spectrum HDAC inhibitors often exhibit dose-limiting toxicities at exposures required for similar pharmacodynamic responses, limiting their utility for chronic dosing studies in hemoglobinopathies.

in vivo pharmacokinetics HbG induction primate model oral dosing

ACY-957 Induces Fetal Hemoglobin via GATA2 Activation Without Altering Cell Cycle or Proliferation

Treatment of primary human erythroid progenitors with ACY-957 leads to an 8-fold increase in GATA2 mRNA, a 10-fold decrease in Sox6 mRNA, and a 2-fold decrease in Bcl11A mRNA [1]. These changes are accompanied by dose- and time-dependent induction of γ-globin mRNA (HBG) and HbF protein, observed in cells from both healthy donors and sickle cell patients [2]. Crucially, ACY-957 achieves these effects without altering cell cycle progression or proliferation, a key differentiator from less selective HDAC inhibitors that often induce cytostatic or cytotoxic effects at efficacious doses [3]. Genetic knockdown of GATA2 attenuates HBG induction by ACY-957, confirming the compound's on-target mechanism [4].

HbF induction GATA2 mechanism transcriptional regulation erythroid differentiation

Optimal Use Cases for ACY-957 in Preclinical Hemoglobinopathy and Epigenetic Research


Investigating HDAC1/2-Dependent HbF Induction in Primary Hematopoietic Cells

Use ACY-957 to dissect the specific contributions of HDAC1 and HDAC2 to fetal hemoglobin reactivation in erythroid progenitor cultures. The compound's high selectivity over HDAC3 ensures that observed increases in γ-globin mRNA and HbF protein are directly attributable to HDAC1/2 inhibition, as demonstrated by a >180-fold selectivity window [1]. This application is ideal for mechanistic studies requiring clean target engagement without confounding off-target effects.

Validating GATA2-Mediated Transcriptional Networks in Erythroid Differentiation

Employ ACY-957 to activate the GATA2 autoregulatory loop in primary human erythroid progenitors, resulting in an 8-fold increase in GATA2 mRNA and downstream modulation of Sox6 and Bcl11A [2]. This provides a robust model system for studying the GATA2 transcriptional network and its role in globin gene regulation, with the advantage of not perturbing cell cycle or proliferation [3].

Preclinical In Vivo Studies of Oral HbF Inducers in Non-Human Primates

Utilize ACY-957 in cynomolgus monkey models of sickle cell disease or β-thalassemia to evaluate the efficacy of selective HDAC1/2 inhibition on gamma globin induction. The compound's favorable pharmacokinetic profile (T1/2 ≈ 11 hours, 24-hour plasma levels > cellular IC50) supports once-daily oral dosing for sustained target engagement and robust HBG mRNA and protein increases [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACY-957

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.